N-(1-Phenylethyl)guanidine hydrochloride
CAS No.: 7586-43-8
Cat. No.: VC8135229
Molecular Formula: C9H14ClN3
Molecular Weight: 199.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7586-43-8 |
|---|---|
| Molecular Formula | C9H14ClN3 |
| Molecular Weight | 199.68 |
| IUPAC Name | 2-(1-phenylethyl)guanidine;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H |
| Standard InChI Key | XCEVGQBJVMVXTJ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)N=C(N)N.Cl |
| Canonical SMILES | CC(C1=CC=CC=C1)N=C(N)N.Cl |
Introduction
Chemical Structure and Molecular Properties
N-(1-Phenylethyl)guanidine hydrochloride consists of a guanidine core (C(NH₂)₂NH) substituted with a 1-phenylethyl group (C₆H₅-CH₂-CH₂-) and a hydrochloride counterion (HCl). Its molecular formula is C₉H₁₄ClN₃, with a molecular weight of 199.68 g/mol . The structure includes:
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Guanidine backbone: A triamine group with three nitrogen atoms bonded to a central carbon.
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1-Phenylethyl substituent: A branched alkyl chain (ethyl) attached to a phenyl ring.
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Hydrochloride salt: Enhances solubility and stability in aqueous environments.
The compound’s SMILES string is NC(NC(C1=CC=CC=C1)C)=N.[H]Cl, and its InChIKey is XCEVGQBJVMVXTJ-UHFFFAOYSA-N .
Synthesis and Preparation Methods
Key Synthesis Routes
N-(1-Phenylethyl)guanidine hydrochloride is synthesized via Lewis acid-catalyzed reactions between substituted amines and cyanamides. A patented method involves:
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Reactants:
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N-Methyl-3-ethyl aniline: Derived from 3-ethyl aniline via formamide reduction.
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1-Naphthyl cyanamide: Prepared from naphthylamine and cyanogen bromide.
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Catalyst: Aluminum chloride (AlCl₃) enhances electrophilicity of cyanamide, overcoming steric hindrance .
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Conditions: Reflux in chlorobenzene for 10 hours under argon .
This method achieves high yields (e.g., 81% after purification) due to minimized steric interactions between reactants .
Alternative Approaches
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Non-catalytic synthesis: Direct reaction of monosubstituted cyanamides with disubstituted amines, though yields may be lower without catalysts .
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Salt formation: Treatment of the free base with HCl in ether yields the hydrochloride salt .
Physical and Spectroscopic Properties
Physical Characteristics
Spectroscopic Data
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NMR (¹H): Peaks corresponding to aromatic protons (δ 7.0–7.5 ppm), methylene groups (δ 2.5–2.6 ppm), and methyl protons (δ 1.1–1.2 ppm) .
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IR: Absorption bands for N–H stretching (~3300 cm⁻¹) and C=N guanidine bonds (~1650 cm⁻¹) .
Comparative Analysis with Related Compounds
| Compound | Molecular Weight | Key Application | Toxicity Profile |
|---|---|---|---|
| N-(1-Phenylethyl)guanidine HCl | 199.68 g/mol | NMDA receptor modulation | Moderate (H302, H315) |
| Polyhexamethylene guanidine HCl | ~200 g/mol | Antimicrobial agent | High (LD₅₀ ~600 mg/kg) |
| Phenylguanidine hydrochloride | 171.63 g/mol | Fluorescent probes | Low (limited data) |
Future Directions and Challenges
Research Gaps
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Toxicity studies: Systematic evaluation of LD₅₀ and chronic effects in mammals.
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Mechanistic studies: Elucidation of NMDA receptor binding kinetics.
Industrial Scaling
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